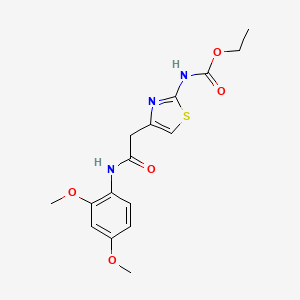![molecular formula C20H19NO4 B2641537 3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1172831-06-9](/img/structure/B2641537.png)
3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spiro structure. This compound features a naphthalene moiety linked to a spirocyclic system, which includes a 1,5-dioxaspiro[5.5]undecane core. The presence of these structural elements imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the naphthalene moiety. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or diketone, under acidic or basic conditions.
Attachment of the Naphthalene Moiety: This step often involves a condensation reaction between a naphthylamine derivative and the spirocyclic intermediate, facilitated by a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted naphthalene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of spirocyclic compounds, which are important in materials science and organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antifungal, and anticancer properties. The spirocyclic structure is known to interact with biological targets in unique ways, making it a promising scaffold for drug development.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy as pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in polymer science, where it can be used to create high-performance materials with specific mechanical and thermal properties.
作用机制
The mechanism by which 3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate with DNA, while the spirocyclic core can interact with proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic cores but different substituents.
Naphthalene Derivatives: Compounds with naphthalene moieties linked to different functional groups.
Uniqueness
What sets 3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione apart is its combination of a spirocyclic core with a naphthalene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
IUPAC Name |
3-[(naphthalen-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-17(19(23)25-20(24-18)10-4-1-5-11-20)13-21-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12-13,21H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLHFFAJAZYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC4=CC=CC=C4C=C3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2641456.png)
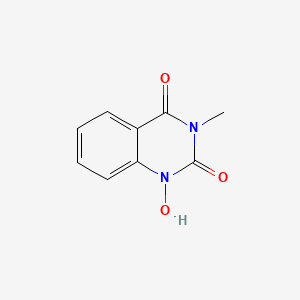
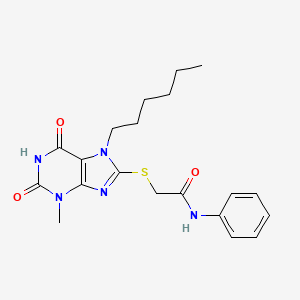
![2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2641460.png)

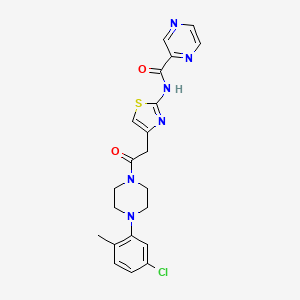
![3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2641467.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2641470.png)
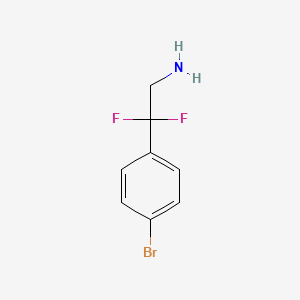
![4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2641472.png)
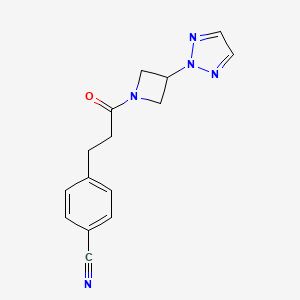
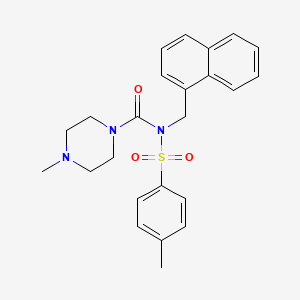
![2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2641476.png)
